
5-Phenyl-2-Ureidothiophene-3-Carboxamide
Description
Propriétés
IUPAC Name |
2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUSJKZJQMCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423557 | |
Record name | IKK-2 Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354811-10-2 | |
Record name | IKK-2 Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Initial Identification Within Thiophenecarboxamide Derivatives
The journey of thiophenecarboxamide derivatives in medicinal chemistry is rooted in the broader exploration of thiophene-containing compounds. Thiophenes are five-membered heterocyclic rings containing a sulfur atom, a structure that has proven to be a versatile scaffold in drug discovery. The initial identification of the biological potential of thiophenecarboxamides can be traced back to systematic screenings of chemical libraries for various therapeutic targets.
A significant breakthrough in the recognition of the ureidothiophene (B3733153) carboxamide core as a valuable pharmacophore came from research into kinase inhibitors. For instance, high-throughput screening campaigns identified thiophenecarboxamide ureas (TCUs) as inhibitors of checkpoint kinase 1 (CHK1), a key protein involved in DNA damage response. acs.org This discovery set the stage for extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
While the precise first synthesis or identification of 5-Phenyl-2-Ureidothiophene-3-Carboxamide is not extensively documented in publicly available research, its existence is confirmed through chemical supplier databases, which provide its fundamental chemical properties.
Table 1: Chemical Identity of this compound
Property | Value |
CAS Number | 354811-10-2 cymitquimica.comqmx.com |
Molecular Formula | C12H11N3O2S cymitquimica.com |
Molecular Weight | 261.30 g/mol cymitquimica.com |
Synonyms | 2-[(Aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamide, 2-(carbamoylamino)-5-phenylthiophene-3-carboxamide cymitquimica.com |
Significance As a Lead Compound in Medicinal Chemistry
A lead compound in medicinal chemistry is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The ureidothiophene (B3733153) carboxamide scaffold has proven to be a highly effective lead structure for the development of potent and selective inhibitors of various protein kinases.
The significance of this scaffold is exemplified by the discovery of AZD7762, a potent inhibitor of checkpoint kinases CHK1 and CHK2. acs.org AZD7762, with its (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide structure, emerged from a structure-based design and optimization program of thiophenecarboxamide ureas. acs.org This clinical candidate demonstrated the ability to strongly potentiate the efficacy of DNA-damaging agents in preclinical cancer models, highlighting the therapeutic potential of this chemical class. acs.org
The modular nature of the ureidothiophene carboxamide scaffold, with distinct sites for chemical modification on the thiophene (B33073) ring, the urea (B33335) moiety, and the carboxamide group, allows medicinal chemists to fine-tune the pharmacological properties of these molecules to achieve desired target engagement and selectivity.
Overview of Broad Spectrum Biological Relevance
Established Synthetic Pathways for the Thiophene (B33073) Core
Gewald Reaction and its Modifications
The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netumich.eduorganic-chemistry.orgwikipedia.org This versatile one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) nitrile), and elemental sulfur in the presence of a basic catalyst. researchgate.netwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org
Numerous modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. Microwave-assisted Gewald synthesis, for instance, has been shown to significantly accelerate the reaction. umich.eduorganic-chemistry.org Another modification involves the use of solid-supported catalysts, which can simplify product purification. umich.edu The choice of base and solvent can also be tailored to optimize the reaction for specific substrates.
Preparation of Key Intermediates (e.g., 2-aminothiophene-3-carboxamide)
A crucial intermediate in the synthesis of the target molecule is 2-aminothiophene-3-carboxamide (B79593). This compound can be readily prepared via the Gewald reaction using cyanoacetamide as the active methylene component. researchgate.net The reaction of a suitable aldehyde or ketone with cyanoacetamide and sulfur under basic conditions directly yields the 2-aminothiophene-3-carboxamide core.
For the synthesis of 5-phenyl-2-aminothiophene-3-carboxamide, a key precursor is an α-aryl aldehyde or ketone. For instance, the Gewald reaction of phenylacetaldehyde, cyanoacetamide, and elemental sulfur would yield the desired 5-phenyl-2-aminothiophene-3-carboxamide intermediate.
Targeted Chemical Modifications and Functionalization Strategies
Once the 2-aminothiophene-3-carboxamide core is established, further modifications are employed to introduce the desired functionalities, such as the 5-phenyl and 2-ureido groups, and to explore the structure-activity relationships of various analogues.
Aryl Coupling Reactions for 5-Substituted Derivatives
The introduction of the phenyl group at the 5-position of the thiophene ring is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. mdpi.comnih.govmdpi.comuwindsor.ca This reaction involves the coupling of a 5-halothiophene derivative (typically bromo- or iodo-) with a phenylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.govmdpi.comresearchgate.net
The general synthetic strategy would involve the initial synthesis of a 5-bromo-2-aminothiophene-3-carboxamide intermediate via a modified Gewald reaction using a brominated starting material. This intermediate can then undergo a Suzuki-Miyaura coupling with phenylboronic acid to yield 5-phenyl-2-aminothiophene-3-carboxamide. Subsequent ureidation of the 2-amino group would then lead to the final target compound.
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylthiophene Derivatives
Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |
2 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl boronic acids/pinacol esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | mdpi.com |
Amide Substitution Effects on Biological Activity
The amide group at the 3-position and the urea (B33335) moiety at the 2-position offer significant opportunities for structural modification to modulate biological activity. The nature of the substituents on both the amide nitrogen and the terminal nitrogen of the urea can profoundly influence the compound's potency and selectivity. nih.govresearchgate.netnih.govnih.govmdpi.comnih.gov
Studies on related thiophene carboxamide derivatives have shown that the introduction of different aryl or alkyl groups on the amide nitrogen can lead to significant variations in biological activity, including antibacterial, antifungal, and anticancer effects. nih.govnih.gov For instance, the planarity between the thiophene ring and the substituent on the amide can be a crucial factor for activity. nih.gov
Similarly, modifications of the urea moiety are critical. The substitution pattern on the terminal nitrogen of the urea can impact hydrogen bonding interactions with biological targets, thereby affecting inhibitory activity. nih.gov Research on 2-ureidothiophene-3-carboxylic acids has demonstrated that varying the substituents on the urea can lead to potent inhibitors of bacterial and viral enzymes. nih.gov
Table 2: Biological Activities of Substituted Thiophene Carboxamide Derivatives
Compound Class | Substituent Effects | Biological Activity | Reference |
Thiophene-3-carboxamides | N-aryl and N-alkyl substitutions | Antibacterial, Antifungal | nih.gov |
2-Ureidothiophene-3-carboxylic acids | Varied urea substituents | Dual bacterial and viral enzyme inhibition | nih.gov |
Thiophene-2-carboxamide derivatives | Aryl substitutions | Urease inhibition, Antibacterial | nih.gov |
Optimization of Stereochemical Features in Analogues
The introduction of chiral centers into the analogues of this compound can lead to stereoisomers with distinct biological activities. The optimization of stereochemistry is a key strategy in drug design to enhance potency and reduce off-target effects. acs.orgacs.org
For instance, introducing a chiral substituent on the amide nitrogen or on the urea moiety can lead to diastereomers or enantiomers with different pharmacological profiles. A notable example is the development of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762), a checkpoint kinase inhibitor, where the specific stereochemistry of the piperidinyl group was crucial for its activity. acs.org
The synthesis of stereochemically defined analogues often requires the use of chiral starting materials or the application of stereoselective synthetic methods. This can involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to obtain the desired stereoisomer in high enantiomeric or diastereomeric purity. The conformational locking of the molecule through intramolecular hydrogen bonding, influenced by stereochemistry, can also play a significant role in biological activity. nih.gov
Structure-Based Design Principles Guiding Analog Generation
The generation of analogs of this compound is often guided by structure-based design principles, which leverage the three-dimensional structure of the target protein to design molecules with improved affinity and selectivity. A key example of this approach is in the development of inhibitors for specific enzymes or receptors. For instance, the thiophenecarboxamide urea core has been identified as a crucial pharmacophore in the design of checkpoint kinase CHK1 inhibitors. acs.org
In the context of developing neuroprotective agents, structural transformations of the initial hit compound, 5-phenyl-3-ureidothiophene-2-carboxamide, have been explored. Mechanistic analysis of its protective effect in motor neurons derived from induced pluripotent stem cells (iPSCs) of amyotrophic lateral sclerosis (ALS) patients suggested an inhibition of MAP4 kinases, including MAP4K4. This insight guided the structural optimization of the lead compound, where modifications were introduced to enhance the inhibitory activity against MAP4K4, leading to analogs with superior neuroprotective effects. nih.gov
The general strategy involves identifying the key interactions between the lead compound and its biological target. X-ray crystallography and molecular modeling are instrumental in visualizing these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Based on this understanding, medicinal chemists can rationally design new analogs by introducing or modifying functional groups to enhance these interactions or to explore new binding pockets within the target protein. This iterative process of design, synthesis, and biological evaluation is fundamental to lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific, comprehensive QSAR study solely focused on this compound and its derivatives is not extensively reported in the public domain, the principles of QSAR can be applied to understand the impact of structural modifications on its activity.
Analysis of Substituent Effects on Activity (e.g., at the 5-phenyl moiety)
The synthesis of various 5-aryl-2-ureidothiophene-3-carboxamides allows for a systematic investigation of the effect of substituents on the phenyl ring on the compound's biological activity. A study by Kawasaki et al. provides spectroscopic data for a series of such compounds, which can be correlated with their biological activities to derive structure-activity relationships. clockss.org
For example, the introduction of electron-donating or electron-withdrawing groups at different positions of the phenyl ring can significantly influence the electronic properties of the entire molecule. This, in turn, can affect its binding affinity to a biological target. The table below summarizes the characterization of several 5-aryl-2-ureidothiophene-3-carboxamide derivatives, providing a basis for analyzing substituent effects.
Compound | Substituent on Phenyl Ring | 1H NMR (400 MHz, CD3OD) δ (ppm) | 13C NMR (100 MHz, CD3OD) δ (ppm) |
7c | H | 7.57-7.51 (m, 3H), 7.37-7.32 (m, 2H), 7.24-7.21 (m, 1H) | 169.8, 157.1, 150.5, 135.6, 133.2, 130.0, 128.0, 125.9, 119.4, 114.4 |
1 | 4-F | 7.49-7.44 (m, 2H), 7.37 (s, 1H), 7.01 (t, J = 8.8 Hz, 2H) | 169.7, 162.2, 157.1, 150.5, 132.1, 127.9, 127.8, 119.5, 116.9, 114.4 |
7e | 4-OCH3 | 7.47 (d, J = 8.8 Hz, 2H), 7.36 (s, 1H), 6.92 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H) | 169.8, 160.5, 157.2, 149.8, 133.4, 128.3, 127.3, 118.0, 115.4, 114.3, 55.8 |
Data sourced from Kawasaki et al. (2019) clockss.org
By correlating this data with biological activity (e.g., IC50 values for enzyme inhibition), one can deduce whether electron-donating groups (like -OCH3) or electron-withdrawing groups (like -F) at the para position of the phenyl ring enhance or diminish the desired activity.
Identification of Crucial Molecular Features for Potency
Through SAR and QSAR studies, key molecular features essential for the potency of this compound derivatives can be identified. These features often include:
The Ureido Moiety: The urea group is a common hydrogen bond donor and acceptor, often playing a critical role in anchoring the ligand to the active site of a protein. Its ability to form multiple hydrogen bonds is a recurring theme in the activity of ureidothiophene derivatives.
The Thiophene Ring: This heterocyclic ring system serves as a rigid scaffold, holding the pharmacophoric groups in a specific spatial orientation. The sulfur atom can also participate in interactions with the biological target.
The Carboxamide Group: Similar to the ureido moiety, the carboxamide group is an excellent hydrogen bond donor and acceptor, contributing to the binding affinity.
The 5-Phenyl Group: This aromatic ring can engage in various interactions, including hydrophobic interactions (pi-pi stacking) with aromatic amino acid residues in the binding pocket. As discussed, substituents on this ring can modulate the electronic and steric properties of the molecule, fine-tuning its activity and selectivity.
The optimization of a lead compound like 5-phenyl-3-ureidothiophene-2-carboxamide for a specific biological target, such as IKK2, involves a detailed understanding of these molecular interactions. For instance, it has been shown to be a potent, cell-permeable, and reversible inhibitor of IKK2 with an IC50 of 13 nM. caymanchem.com This level of potency is achieved through the precise arrangement of its functional groups, allowing for optimal interaction with the IKK2 active site.
Mechanisms of Action and Molecular Interaction Dynamics
Elucidation of Specific Binding Modes with Target Proteins
The inhibitory activity of 5-Phenyl-2-Ureidothiophene-3-Carboxamide is attributed to its direct interaction with specific enzymes, leading to the modulation of their catalytic functions. The nature of this binding is crucial in determining the compound's potency and selectivity.
ATP-Competitive Inhibition of IKK-2
This compound has been identified as a potent, reversible inhibitor of IκB kinase 2 (IKK-2). caymanchem.com This inhibition is crucial for its role in modulating inflammatory responses. The compound, also known as IKK2 Inhibitor VI, demonstrates significant inhibitory activity against IKK-2 with a reported IC50 value of 13 nM. caymanchem.com While the precise binding mode of this compound with IKK-2 is a subject of ongoing research, the broader class of thiophenecarboxamide inhibitors are known to act as ATP-competitive inhibitors. escholarship.orgnih.gov This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and subsequently blocking the phosphorylation of IKK-2 substrates. nih.gov The development of such inhibitors is a significant area of research aimed at controlling NF-κB-mediated inflammatory processes. escholarship.org
Compound | Target Enzyme | Inhibition Mechanism | IC50 |
---|---|---|---|
This compound (IKK2 Inhibitor VI) | IKK-2 | Reversible, likely ATP-Competitive | 13 nM |
Direct Interaction with the JAK2 JH2 Domain
Information regarding the direct interaction of this compound with the JAK2 JH2 domain is not available in the reviewed scientific literature.
Allosteric Modulation and Induced Conformational Changes in Target Enzymes
The inhibitory effects of this compound and its analogs are not solely based on occupying active sites but also on inducing significant conformational changes in the target enzymes through allosteric modulation.
As a non-competitive inhibitor of reverse transcriptase, the binding of the ureidothiophene (B3733153) moiety to a site remote from the catalytic center is a classic example of allosteric inhibition. mdpi.com This binding event triggers a cascade of structural rearrangements within the enzyme. nih.govnih.gov The "closing of the RT clamp" is a specific and critical conformational change that has been identified for this class of inhibitors. nih.govexlibrisgroup.com This altered conformation can distort the geometry of the DNA polymerase active site and impact the domain motions required for DNA translocation, ultimately halting the process of reverse transcription. nih.gov
In the case of IKK-2, while the primary mechanism for many thiophenecarboxamides is ATP competition, the concept of allosteric inhibition is being explored to achieve greater specificity and reduce off-target effects. escholarship.orgnih.gov Allosteric inhibitors bind to pockets outside the highly conserved ATP-binding site, leading to conformational changes that inactivate the enzyme. nih.gov While not definitively proven for this compound itself, the potential for allosteric modulation remains an active area of investigation in the development of next-generation kinase inhibitors.
Downstream Signaling Pathway Interventions
The inhibition of key enzymes like IKK-2 by this compound has profound effects on downstream signaling pathways, most notably the NF-κB pathway.
Suppression of NF-κB Pathway Activation (e.g., IκBα Phosphorylation and Degradation)
The canonical NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. nih.gov Its activation is tightly controlled by the IKK complex, of which IKK-2 is a key catalytic subunit. escholarship.orgnih.gov In its resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. youtube.com Upon stimulation by pro-inflammatory signals, IKK-2 becomes activated and phosphorylates IκBα. nih.govyoutube.com This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. youtube.com The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov
By inhibiting IKK-2, this compound effectively blocks the initial step in this cascade. caymanchem.comnih.gov The inhibition of IKK-2 prevents the phosphorylation of IκBα, which in turn prevents its degradation. youtube.com As a result, NF-κB remains sequestered in the cytoplasm and is unable to perform its function as a transcription factor. nih.gov This suppression of NF-κB activation is the molecular basis for the anti-inflammatory properties of this compound.
Regulation of Gene Expression Profiles Influenced by IKKβ
The inhibition of IKKβ by this compound sets off a cascade of changes in gene expression, primarily by modulating the NF-κB signaling pathway. NF-κB is a transcription factor that, under normal conditions, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IKKβ phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it can activate the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.
By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the expression of its target genes. Research has identified several key genes whose expression is significantly altered by this compound through its interaction with the IKKβ/NF-κB pathway.
Key IKKβ-dependent genes regulated by this compound:
Pro-inflammatory Cytokines and Chemokines: Treatment with this compound has been shown to inhibit the production of several pro-inflammatory mediators. Notably, it suppresses the expression of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway and play crucial roles in inflammation and cancer progression. mdpi.comnih.gov In human monocytes, the compound has been observed to inhibit the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-8 (IL-8). selleckchem.com
Interferon-Stimulated Genes (ISGs): Interestingly, this compound has demonstrated a differential impact on the expression of interferon-stimulated genes. It has been found to almost completely block the interferon-induced expression of myxovirus resistance 1 (MX1) and guanylate binding protein 1 (GBP1). nih.gov However, it has only a minor effect on the expression of ISG15, suggesting a selective regulatory role within the interferon response pathway that is dependent on IKK activity. nih.gov This highlights the complexity of its mechanism, extending beyond a simple "on/off" switch for NF-κB signaling.
The ability of this compound to modulate these specific gene expression profiles underscores its potential as a tool to dissect the intricate workings of the IKKβ/NF-κB signaling axis in various cellular contexts.
Analysis of Resistance Mechanisms and Strategies to Overcome Them
The development of resistance to targeted therapies is a significant challenge in the treatment of various diseases, including cancer. While this compound has shown promise in overcoming resistance to other drugs, such as EGFR inhibitors in non-small cell lung cancer, the potential for cells to develop resistance to this IKKβ inhibitor itself is a critical consideration. mdpi.comnih.govnih.gov
Mechanisms of resistance to kinase inhibitors can be broadly categorized into on-target and off-target alterations. While specific resistance mechanisms to this compound are not yet extensively detailed in the literature, general principles of resistance to IKKβ inhibitors can be extrapolated.
Potential Resistance Mechanisms:
On-Target Alterations:
Mutations in the IKKβ Kinase Domain: Similar to other kinase inhibitors, mutations within the ATP-binding pocket of IKKβ could arise, reducing the binding affinity of this compound and thereby diminishing its inhibitory effect.
IKKβ Gene Amplification: An increase in the copy number of the IKKβ gene could lead to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Off-Target Alterations (Bypass Tracks):
Activation of Parallel Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that can compensate for the inhibition of the NF-κB pathway. Given that this compound also inhibits STAT3, pathways that can activate pro-survival genes independently of both NF-κB and STAT3 would be prime candidates for mediating resistance.
Alterations in Downstream Components: Changes in proteins downstream of IKKβ, such as mutations in IκBα that prevent its phosphorylation or alterations in the NF-κB subunits themselves, could potentially render the inhibition of IKKβ ineffective.
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Strategies to Overcome Resistance:
Addressing potential resistance to this compound will likely require multifaceted approaches.
Combination Therapies: Combining this IKKβ inhibitor with drugs that target different signaling pathways is a promising strategy. For instance, its use with EGFR inhibitors has already demonstrated synergistic effects in overcoming resistance. mdpi.comnih.gov Combining it with inhibitors of other survival pathways that may be activated as a resistance mechanism could also be effective.
Development of Next-Generation Inhibitors: Should resistance arise due to specific mutations in IKKβ, the development of next-generation inhibitors that can effectively bind to the mutated kinase would be necessary.
Targeting Downstream Effectors: Instead of solely focusing on IKKβ, targeting key downstream effectors of the NF-κB pathway that are critical for the disease phenotype could provide an alternative therapeutic avenue.
Modulation of the Tumor Microenvironment: In the context of cancer, the tumor microenvironment can contribute to drug resistance. Strategies that modulate the immune system or other components of the microenvironment in conjunction with IKKβ inhibition may enhance therapeutic efficacy and delay the onset of resistance.
Computational Strategies in the Quest for Novel Therapeutics: The Case of this compound
In the intricate process of modern drug discovery, computational approaches have become indispensable tools, accelerating the identification and refinement of potential new medicines. These in-silico methods allow scientists to predict, model, and analyze molecular interactions before undertaking costly and time-consuming laboratory experiments. The chemical compound this compound serves as an exemplary scaffold, illustrating how these computational techniques are applied to explore and optimize potential drug candidates, particularly in the realm of kinase inhibition.
Preclinical Efficacy and Safety Assessments
In Vitro Efficacy Studies
Research into 5-Phenyl-2-Ureidothiophene-3-Carboxamide and its derivatives has revealed significant inhibitory activity against various molecular targets. Specifically, a series of 2-ureidothiophene-3-carboxylic acids, from which this compound is derived, have been identified as dual inhibitors of bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT). nih.gov
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these compounds. For instance, modifications to the thiophene (B33073) scaffold and the ureido moiety have led to the development of potent inhibitors of HIV-1 reverse transcriptase, effective against several resistant strains, while maintaining or even enhancing their inhibitory properties against bacterial RNAP. nih.gov
The mechanism of action for these compounds against HIV-1 RT has been shown to be noncompetitive, involving the closing of the RT clamp. nih.gov This distinct mechanism is a promising avenue for overcoming existing drug resistance.
In Vivo Efficacy Models
While specific in vivo efficacy data for this compound in models of inflammatory arthritis, neuroinflammation, cancer xenografts, or cardiac injury is not extensively detailed in the provided search results, the demonstrated dual antibacterial and antiretroviral activities suggest its potential therapeutic application in co-infection scenarios. nih.gov The development of these compounds was specifically aimed at addressing MRSA/HIV-1 co-infections. nih.gov
The potent in vitro activity against S. aureus and NNRTI-resistant HIV-1 strains provides a strong rationale for future in vivo studies in relevant animal models to confirm these therapeutic effects. nih.gov
Cellular Cytotoxicity and Selectivity Profiling
A crucial aspect of preclinical assessment is determining the cytotoxicity of a compound against human cell lines. Studies on the 2-ureidothiophene-3-carboxylic acid series, which includes the parent scaffold of this compound, have shown promising results in this regard.
The compounds exhibited only marginal cytotoxicity in HeLa and HEK 293 cells. nih.gov This low level of toxicity towards human cells is a favorable characteristic for a potential therapeutic agent, indicating a degree of selectivity for their bacterial and viral targets over host cells.
Table 1: Cellular Cytotoxicity Data
Cell Line | Cytotoxicity |
HeLa | Marginal |
HEK 293 | Marginal |
Resistance Development Studies in Bacterial and Viral Models
The challenge of drug resistance is a major hurdle in the development of new anti-infective agents. The 2-ureidothiophene-3-carboxylic acid derivatives have been specifically designed and evaluated for their activity against resistant strains.
Future Directions and Therapeutic Perspectives for 5 Phenyl 2 Ureidothiophene 3 Carboxamide
Development of Next-Generation Analogues with Improved Potency and Selectivity
The development of next-generation analogues from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance desired therapeutic effects while minimizing off-target activity. For the ureidothiophene (B3733153) carboxamide family, structure-based design and structural transformation have been pivotal.
One area of significant progress is in the development of neuroprotective agents. nih.gov In a phenotypic screening using motor neurons derived from induced pluripotent stem cells (iPSCs) of patients with amyotrophic lateral sclerosis (ALS), an initial hit compound from the 5-phenyl-3-ureidothiophene-2-carboxamide series was identified. nih.gov Mechanistic studies suggested its protective effects were likely due to the inhibition of MAP4K kinases. nih.gov This led to a focused effort of structural transformation, resulting in the synthesis of analogue 15f , which demonstrated improved inhibitory activity against MAP4K4 and superior neuroprotective effects compared to the original hit. nih.gov This highlights a strategy where optimizing for a specific kinase target can directly enhance the desired cellular effect. nih.gov
A similar optimization strategy was employed in the development of checkpoint kinase inhibitors. Thiophenecarboxamide ureas (TCUs) were initially identified as inhibitors of CHK1. acs.org Through structure-based design utilizing crystal structures, researchers targeted the ribose binding pocket of CHK1 to generate inhibitors with greater cellular potency and, crucially, improved selectivity against other kinases like CDK1. acs.org This optimization pathway led to the discovery of AZD7762 , a clinical candidate that emerged from a regioisomeric 3-TCU lead. acs.org
Table 1: Examples of Analogue Development and Optimization
Original Compound/Series | Target/Application | Optimized Analogue | Key Improvement(s) | Source(s) |
5-phenyl-3-ureidothiophene-2-carboxamide (Hit Compound 1) | Neuroprotection (ALS) / MAP4K inhibitor | Compound 15f | Improved MAP4K4 inhibitory activity and superior neuroprotective effects. | nih.gov |
Thiophenecarboxamide Urea (B33335) (TCU) | Cancer / CHK1 inhibitor | AZD7762 | Excellent cellular potency and high selectivity over CDK1. | acs.org |
Exploration of Combination Therapies and Synergistic Effects
To maximize therapeutic impact and overcome potential resistance mechanisms, 5-phenyl-2-ureidothiophene-3-carboxamide analogues are being explored in combination with other therapeutic agents.
The development of the CHK1 inhibitor AZD7762 was driven by the strategy of abrogating DNA damage-induced cell cycle arrest. acs.org Checkpoint kinases like CHK1 are activated in response to DNA damage, pausing the cell cycle to allow for repair. acs.org By inhibiting this checkpoint, compounds like AZD7762 have been shown to strongly potentiate the efficacy of a variety of DNA-damaging agents in preclinical cancer models. acs.org This synergy allows for potentially greater cancer cell death than could be achieved with a DNA-damaging agent alone.
Furthermore, related thiophene (B33073) carboxamide scaffolds have demonstrated effects on pathways that are prime targets for combination therapy. For instance, certain 2-bromo-5-substituted thiophenes have been shown to induce cancer cell death through the suppression of BCL-2. mdpi.com Other ortho-amino thiophene carboxamide derivatives were found to induce apoptosis by increasing the Bax/Bcl-2 ratio. researchgate.net This suggests a strong rationale for exploring the combination of ureidothiophene-based kinase inhibitors with BCL-2 inhibitors, aiming to simultaneously block cell cycle checkpoints and lower the threshold for apoptosis.
Table 2: Potential Combination Therapy Strategies
Ureidothiophene Analogue Class | Mechanism | Potential Combination Partner | Therapeutic Rationale | Source(s) |
CHK1 Inhibitors (e.g., AZD7762) | Abrogation of cell cycle checkpoint | DNA-damaging agents (Chemotherapy, Radiotherapy) | Increase the efficacy of DNA-damaging treatments by preventing cancer cell repair. | acs.org |
Kinase Inhibitors | Varies | BCL-2 Inhibitors | Synergistically induce apoptosis by inhibiting survival signals and pro-apoptotic brakes. | mdpi.comresearchgate.net |
Identification of Novel Therapeutic Applications beyond Current Indications
While much of the focus has been on oncology and neurodegeneration, the versatile ureidothiophene scaffold has shown promise in entirely different therapeutic areas. A significant finding is the development of these compounds as anti-infective agents.
Researchers have successfully developed 2-ureidothiophene-3-carboxylic acids as potent dual inhibitors of bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT). nih.gov This work was initiated to address MRSA/HIV-1 co-infections by exploiting structural similarities between the bacterial RNAP "switch region" and the binding site for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1. nih.gov The resulting compounds not only showed potent antibacterial activity against S. aureus but were also effective against NNRTI-resistant HIV-1 strains in cellular models, all with low cytotoxicity. nih.gov
In addition to this dual anti-infective role, other related thiophene scaffolds have been investigated for a range of applications:
Anticancer (Alternative Mechanisms): Beyond CHK1, related thiophene carboxamides have been identified as potent inhibitors of VEGFR-2 and mitochondrial complex I, presenting alternative mechanisms to combat cancer. mdpi.comresearchgate.net
Antimicrobial: Further supporting the anti-infective potential, other derivatives featuring a thioureido group have been synthesized and evaluated as antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. nih.gov
This expansion into infectious diseases and different anticancer pathways demonstrates the broad utility of the core chemical structure.
Translational Research Challenges and Opportunities
Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges, but the research on ureidothiophene carboxamides also reveals significant opportunities.
Challenges:
Predictive Models: A primary challenge is the reliance on preclinical models that may not accurately predict efficacy in humans.
Selectivity and Off-Target Effects: As with all kinase inhibitors, achieving high selectivity for the intended target (e.g., CHK1 or MAP4K4) while avoiding inhibition of other essential kinases is critical to minimizing toxicity. acs.org
Pharmacokinetics: Developing analogues with appropriate absorption, distribution, metabolism, and excretion (ADME) profiles for clinical use remains a significant hurdle.
Opportunities:
Patient-Derived Cell Models: The use of patient iPSC-derived motor neurons in the ALS research represents a major opportunity. nih.gov These models offer a more biologically relevant system for screening and validating compounds than traditional cell lines, potentially improving the predictive power of preclinical research. nih.govdntb.gov.ua
Structure-Based Design: The successful use of X-ray crystallography and structure-based design in the optimization of AZD7762 demonstrates a powerful opportunity to rationally design next-generation inhibitors with improved potency and selectivity, accelerating the drug discovery process. acs.org
Dual-Target and Multi-Target Agents: The discovery of compounds with dual antibacterial and antiretroviral activity opens up novel therapeutic paradigms, such as treating co-infections with a single molecule. nih.gov This presents an opportunity to develop more efficient treatment regimens.
Biomarker Development: The identification of specific molecular targets like CHK1 and MAP4K4 allows for the potential development of companion diagnostics or biomarkers to identify patient populations most likely to benefit from these targeted therapies. nih.govacs.org
Q & A
Q. What are the recommended methods for synthesizing 5-Phenyl-2-Ureidothiophene-3-Carboxamide with high purity?
Synthesis typically involves coupling reactions between thiophene carboxylic acid derivatives and phenyl-urea groups. For high purity (>95%), column chromatography or recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is recommended. Monitor purity via HPLC or LC-MS, referencing protocols for structurally similar compounds like 5-Phenylthiophene-2-carboxylic acid (mp 188–192°C) . Optimize reaction stoichiometry to minimize side products, as seen in Kanto Reagents’ protocols for thiophene carboxylate derivatives .
Q. How can researchers characterize the thermal stability of this compound?
Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Compare results with structurally analogous compounds (e.g., 5-Phenylthiophene-2-carboxylic acid, mp 188–192°C) . Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) can assess thermal degradation pathways. For reproducibility, standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .
Q. What solvent systems are optimal for solubility studies of this compound?
Test solubility in graded polarity solvents (water, ethanol, DMSO, chloroform) using UV-Vis spectroscopy or gravimetric analysis. For thiophene derivatives, DMSO and DMF often enhance solubility due to hydrogen-bonding interactions with the urea moiety . Document solubility parameters (Hildebrand or Hansen) to guide formulation studies.
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for modifying the thiophene core?
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction intermediates and transition states, as demonstrated by ICReDD’s reaction path search methods . Validate predictions with experimental kinetics (e.g., time-resolved NMR) and compare with analogs like 2-amino-4-phenylthiophene-3-carboxamide .
Q. What experimental design strategies resolve contradictions in activity data across studies?
Use factorial design (e.g., 2³ full factorial) to isolate variables like temperature, catalyst loading, and solvent polarity. Apply regression analysis to identify statistically significant factors, as outlined in orthogonal design methodologies . For conflicting biological activity data, validate assays with positive/negative controls and replicate measurements (n ≥ 3) to minimize batch variability .
Q. How can researchers optimize reaction conditions for regioselective functionalization?
Combine computational screening (e.g., molecular docking or MD simulations) with high-throughput experimentation. ICReDD’s integrated approach—using computational predictions to narrow experimental conditions—reduces trial-and-error cycles by 50–70% . For example, explore Pd-catalyzed cross-coupling at the thiophene 5-position, guided by steric and electronic descriptors from DFT .
Q. What methodologies address challenges in scaling up synthesis while maintaining yield?
Implement process control strategies (e.g., PAT tools like inline FTIR) to monitor reaction progress in real time. Use membrane separation technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC’s RDF2050104 . Compare batch vs. flow reactor systems to mitigate heat/mass transfer limitations in large-scale syntheses .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD)?
Cross-validate structural assignments using complementary techniques:
- NMR: Assign peaks via 2D experiments (COSY, HSQC) and compare with computed chemical shifts (GIAO method).
- XRD: Resolve discrepancies by refining crystal packing models (e.g., Mercury software) and checking for polymorphism . Document uncertainties using error propagation models (e.g., Monte Carlo simulations) .
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
Apply nonlinear regression (e.g., Hill equation) to IC₅₀/EC₅₀ curves. Use ANOVA or mixed-effects models to account for inter-experimental variability. For reproducibility, follow protocols from academic standards like APA’s guidelines for reporting statistical significance (p < 0.05, 95% CI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.